2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound that features a benzoxazole ring substituted with a piperazine moiety bearing a trifluoroethyl group
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12-17-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECYMJIAIGHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole typically involves the reaction of 2-aminobenzoxazole with 1-(2,2,2-trifluoroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The benzoxazole ring provides a rigid framework that can bind to specific sites on target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl aniline
- 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
- 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid
Uniqueness
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring and a piperazine moiety with a trifluoroethyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for various applications that similar compounds may not be able to achieve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
